1-[2-(3,4-dimethylphenoxy)ethoxy]-2-methoxy-4-methylbenzene
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Overview
Description
1-[2-(3,4-dimethylphenoxy)ethoxy]-2-methoxy-4-methylbenzene is an organic compound with a complex structure that includes multiple aromatic rings and ether linkages
Preparation Methods
The synthesis of 1-[2-(3,4-dimethylphenoxy)ethoxy]-2-methoxy-4-methylbenzene typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 3,4-dimethylphenol with ethylene oxide to form 3,4-dimethylphenoxyethanol. This intermediate is then reacted with 2-methoxy-4-methylbenzyl chloride under basic conditions to yield the final product .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
1-[2-(3,4-dimethylphenoxy)ethoxy]-2-methoxy-4-methylbenzene can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of aromatic rings.
Common reagents and conditions used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[2-(3,4-dimethylphenoxy)ethoxy]-2-methoxy-4-methylbenzene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: This compound can be used in studies related to enzyme inhibition and receptor binding due to its structural similarity to certain biological molecules.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-[2-(3,4-dimethylphenoxy)ethoxy]-2-methoxy-4-methylbenzene involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include signal transduction cascades and metabolic processes .
Comparison with Similar Compounds
Similar compounds to 1-[2-(3,4-dimethylphenoxy)ethoxy]-2-methoxy-4-methylbenzene include:
1-(2,4-Dihydroxyphenyl)-2-(3,4-dimethylphenoxy)ethanone: This compound has a similar structure but includes hydroxyl groups, which can affect its reactivity and applications.
1-[2-[2-(3,4-Dimethylphenoxy)ethoxy]ethyl]-4-methylpiperidine:
The uniqueness of this compound lies in its specific combination of functional groups and aromatic rings, which confer distinct chemical and physical properties.
Properties
IUPAC Name |
1-[2-(3,4-dimethylphenoxy)ethoxy]-2-methoxy-4-methylbenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22O3/c1-13-5-8-17(18(11-13)19-4)21-10-9-20-16-7-6-14(2)15(3)12-16/h5-8,11-12H,9-10H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZNZMGYTUBTECS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCOC2=CC(=C(C=C2)C)C)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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